Cas no 918413-70-4 ((S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide)
(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide Chemical and Physical Properties
Names and Identifiers
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- (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
- (NE)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide
- (S,E)-N-(2-(tert-butyldimethylsilyloxy)ethylidene)-2-methylpropane-2-sulfinamide
- (S)-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethylidene)-2-methylpropane-2-sulfinamide
- C12H27NO2SSi
- GYWHPULLAAZCJG-OVHOFWQVSA-N
- (S,Z)-N-(2-(Tert-butyldimethylsilyloxy)ethylidene)-2-methylpropane-2-sulfinamide
- 918413-70-4
- GYWHPULLAAZCJG-WQMJKPAKSA-N
- AT24471
- GYWHPULLAAZCJG-INIZCTEOSA-N
- DTXSID60581067
- (S)-N-[(1E)-2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHYLIDENE]-2-METHYLPROPANE-2-SULFINAMIDE
- N-[(1E)-2-{[tert-Butyl(dimethyl)silyl]oxy}ethylidene]-2-methylpropane-2-sulfinamide
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- MDL: MFCD18252944
- Inchi: 1S/C12H27NO2SSi/c1-11(2,3)16(14)13-9-10-15-17(7,8)12(4,5)6/h9H,10H2,1-8H3/t16-/m0/s1
- InChI Key: GYWHPULLAAZCJG-INIZCTEOSA-N
- SMILES: [S@](C(C)(C)C)(N=CCO[Si](C)(C)C(C)(C)C)=O
Computed Properties
- Exact Mass: 277.15317681g/mol
- Monoisotopic Mass: 277.15317681g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 57.9Ų
(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB441074-250 mg |
(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide; . |
918413-70-4 | 250MG |
€359.30 | 2022-08-31 | ||
| abcr | AB441074-1 g |
(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide; . |
918413-70-4 | 1g |
€864.50 | 2022-08-31 | ||
| eNovation Chemicals LLC | D547181-1g |
(S,E)-N-(2-((tert-ButyldiMethylsilyl)oxy)ethylidene)-2-Methylpropane-2-sulfinaMide |
918413-70-4 | 95%+ | 1g |
$312 | 2024-05-24 | |
| eNovation Chemicals LLC | D547181-5g |
(S,E)-N-(2-((tert-ButyldiMethylsilyl)oxy)ethylidene)-2-Methylpropane-2-sulfinaMide |
918413-70-4 | 95%+ | 5g |
$1820 | 2023-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1506097-100mg |
N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide |
918413-70-4 | 97% | 100mg |
¥152.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1506097-250mg |
N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide |
918413-70-4 | 97% | 250mg |
¥408.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1506097-1g |
N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide |
918413-70-4 | 97% | 1g |
¥1500.00 | 2024-04-25 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S74430-1g |
(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide |
918413-70-4 | 1g |
¥7912.0 | 2021-09-07 | ||
| eNovation Chemicals LLC | Y1223731-1g |
(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide |
918413-70-4 | 95% | 1g |
$450 | 2024-06-03 | |
| eNovation Chemicals LLC | D547181-250mg |
(S,E)-N-(2-((tert-ButyldiMethylsilyl)oxy)ethylidene)-2-Methylpropane-2-sulfinaMide |
918413-70-4 | 95%+ | 250mg |
$180 | 2025-02-20 |
(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide Suppliers
(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
Introduction to (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide (CAS No. 918413-70-4)
(S,E-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 918413-70-4, represents a unique structural configuration that combines a sulfinamide moiety with an alkenyl group, further functionalized by a tert-butyldimethylsilyl (TBS) ether group. Such structural features make it a promising candidate for various applications, particularly in the development of novel bioactive molecules.
The sulfinamide functional group is well-documented for its versatility in medicinal chemistry, often serving as a key pharmacophore in drug design. Sulfinamides exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the TBS ether group in this compound not only enhances its stability but also influences its solubility and reactivity, making it more amenable for further chemical modifications and derivatization.
In recent years, there has been a surge in research focusing on the development of organosulfur compounds due to their unique chemical properties and biological relevance. The alkenyl group in (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide introduces a region of unsaturation that can participate in various chemical reactions, such as Diels-Alder cycloadditions or cross-coupling reactions, facilitating the synthesis of more complex molecular architectures.
The stereochemical configuration (S,E) of this compound is particularly noteworthy. Stereoisomers can exhibit markedly different biological activities, and the precise stereochemical control is often critical for achieving desired pharmacological effects. The (S,E) configuration suggests that this compound may have specific interactions with biological targets, which could be exploited for therapeutic purposes.
The pharmaceutical industry has shown increasing interest in developing drugs that target protein-protein interactions (PPIs). Sulfinamides have been identified as effective PPI modulators due to their ability to interact with hydrophobic pockets on protein surfaces. The structural features of (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide, particularly the combination of the sulfinamide and alkenyl groups, make it a potential lead compound for designing PPI inhibitors.
In addition to its potential as a drug lead, this compound may also find applications in materials science and catalysis. The TBS ether group can serve as a protecting group for alcohols or thiols during synthetic processes, while the alkenyl group can participate in polymerization reactions or serve as a ligand in catalytic systems.
The synthesis of (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the TBS ether group typically involves an SN2 reaction between an alkoxide and a TBS halide, followed by sulfinamide formation via nucleophilic substitution. The stereochemistry must be carefully controlled during these reactions to achieve the desired (S,E) configuration.
The compound's stability under various conditions is another critical factor to consider. The TBS ether group provides excellent protection against hydrolysis but may be susceptible to cleavage under strong acidic or basic conditions. Therefore, storage and handling conditions must be carefully controlled to maintain the integrity of the compound.
In conclusion, (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide is a versatile and intriguing compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it a valuable tool for drug discovery and development, particularly in the area of PPI modulation. Further research is warranted to fully explore its biological activities and synthetic applications.
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